N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide
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Overview
Description
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide is a complex organic compound that features a triazine ring substituted with dimethylamino groups and a pyrrolidine sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through the reaction of cyanuric chloride with dimethylamine under controlled conditions to introduce the dimethylamino groups at the 4 and 6 positions.
Attachment of the Pyrrolidine Sulfonamide: The pyrrolidine sulfonamide moiety is introduced via a nucleophilic substitution reaction. This involves reacting the intermediate triazine compound with pyrrolidine-1-sulfonamide in the presence of a suitable base, such as triethylamine, to facilitate the substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the triazine ring or the pyrrolidine sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various alkyl or acyl groups.
Scientific Research Applications
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Materials Science: Its ability to form stable complexes with metals and other compounds makes it useful in the development of new materials with specific properties.
Biological Studies: The compound can be used as a probe or marker in biological assays to study cellular processes and interactions.
Industrial Applications: It may be used in the synthesis of specialty chemicals or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The triazine ring and dimethylamino groups can participate in hydrogen bonding, hydrophobic interactions, and van der Waals forces, facilitating binding to specific sites. The pyrrolidine sulfonamide moiety can enhance solubility and stability, contributing to the compound’s overall efficacy.
Comparison with Similar Compounds
Similar Compounds
N-((4,6-dichloro-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide: This compound has chlorine atoms instead of dimethylamino groups, which can significantly alter its reactivity and applications.
N-((4,6-bis(methylamino)-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide: The presence of methylamino groups instead of dimethylamino groups can affect the compound’s steric and electronic properties.
Uniqueness
N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)pyrrolidine-1-sulfonamide is unique due to the presence of both dimethylamino groups and a pyrrolidine sulfonamide moiety. This combination imparts distinct chemical and physical properties, making it versatile for various applications.
Properties
IUPAC Name |
N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]pyrrolidine-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N7O2S/c1-17(2)11-14-10(15-12(16-11)18(3)4)9-13-22(20,21)19-7-5-6-8-19/h13H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAXMTRUOYWHQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)N2CCCC2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N7O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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